5-(Methylsulfonyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methylsulfonyl group, a phenyl group, a thioxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable phenyl-substituted nitrile with a methylsulfonyl-substituted thiourea under basic conditions can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(Methylsulfonyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s thioxo and nitrile groups are often crucial for its binding affinity and specificity. Additionally, the methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar thioxo group but different ring structures.
Indoles: Compounds with a similar phenyl group but different nitrogen-containing rings.
Pyrimidines: Compounds with similar nitrogen-containing rings but different substituents.
Uniqueness
5-(Methylsulfonyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C13H10N2O2S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-methylsulfonyl-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2S2/c1-19(16,17)11-8-15-13(18)10(7-14)12(11)9-5-3-2-4-6-9/h2-6,8H,1H3,(H,15,18) |
InChI Key |
GUGWWAYRBRTCLP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.